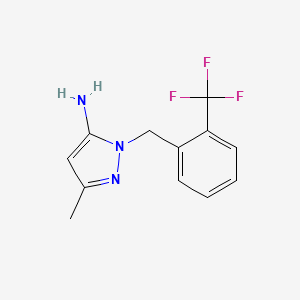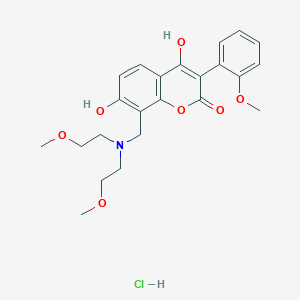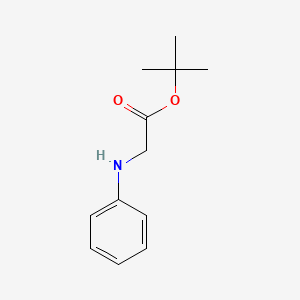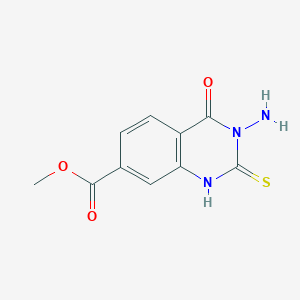
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the formation of a compound by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the molecular structure of 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile was determined using gas-phase electron diffraction and quantum chemistry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used with organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of 5-methyl-2-((2-(trifluoromethyl)benzyl)oxy)benzoic acid have been documented, including its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study conducted by Pillai et al. (2019) focused on the synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds, including derivatives of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, were evaluated for their antioxidant and α-glucosidase inhibitory activities. The research demonstrated significant inhibitory potentials of these compounds, suggesting their utility in pharmaceutical applications (Pillai et al., 2019).
Photophysical Properties
Shang et al. (2015) conducted a theoretical investigation on the effects of N-substitution on the photophysical properties of iridium(III) complexes involving 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine derivatives. This study highlighted how N-substitution could tune the emission color and enhance the photoluminescence quantum efficiency of such complexes, indicating their potential use in the development of efficient blue-emitting materials (Shang et al., 2015).
Antimicrobial Activities
Chopde et al. (2012) reported on the synthesis, characterization, and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, closely related to 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine. The study demonstrated that some compounds exhibited promising antibacterial activities against various bacterial strains, suggesting their potential as antimicrobial agents (Chopde et al., 2012).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine. The study also examined the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of the ligands and their complexes. The findings indicated significant antioxidant activity, demonstrating the compounds' potential in biological applications (Chkirate et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine” is not available, related compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propiedades
IUPAC Name |
5-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHYLKTNQHOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)




![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2666805.png)
![1-benzyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2666807.png)